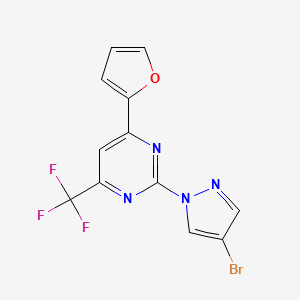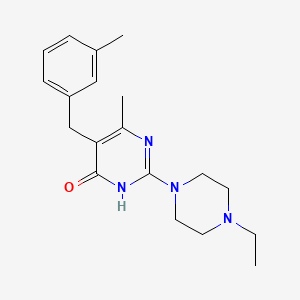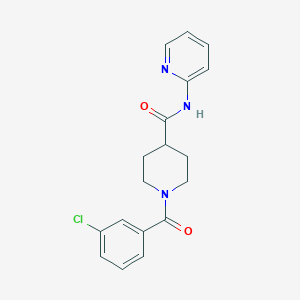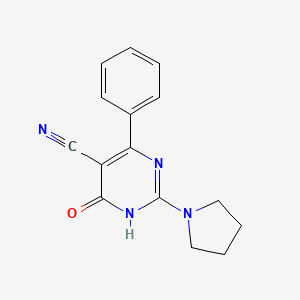![molecular formula C9H9N3OS2 B5968439 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5968439.png)
6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol, also known as MTMT, is a compound that has been widely studied for its potential applications in scientific research. MTMT is a member of the triazine family of compounds and has been shown to have a range of interesting properties, including anti-inflammatory and anti-cancer effects. In
Mechanism of Action
The mechanism of action of 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that this compound may inhibit the activity of enzymes that are involved in the production of pro-inflammatory cytokines. Another proposed mechanism is that this compound may induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to prevent the development of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. This makes it a cost-effective compound for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol. One direction is to further investigate its mechanism of action, which could help to identify new pathways that can be targeted for the development of new drugs. Another direction is to explore its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, research could focus on developing more efficient synthesis methods for this compound, which could help to reduce the cost of producing this compound for research purposes.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its anti-inflammatory and anti-cancer effects make it a potential candidate for the development of new drugs in these areas. While its mechanism of action is not fully understood, research in this area could help to identify new pathways that can be targeted for drug development. With its relative stability and ease of synthesis, this compound is a cost-effective compound for research purposes, and its potential applications in a range of areas make it an exciting area for future research.
Synthesis Methods
The synthesis of 6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol involves the reaction of 2-chloro-4,6-dimethyl-1,3,5-triazine with 2-thienylmethyl mercaptan in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol has been shown to have a range of interesting properties that make it a promising compound for scientific research. One of the most promising applications of this compound is in the field of anti-inflammatory research. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
Another area of research where this compound shows promise is in the field of anti-cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. This makes this compound a potential candidate for the development of new anti-cancer drugs.
Properties
IUPAC Name |
6-methyl-3-(thiophen-2-ylmethylsulfanyl)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-6-8(13)10-9(12-11-6)15-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLBKFQEYKJGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)

![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(2-pyridinyl)ethanamine](/img/structure/B5968417.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)

![3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5968434.png)
